2-([1,1'-biphenyl]-4-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide
Description
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(22-13-5-15-24-21(26)8-4-14-23-24)16-17-9-11-19(12-10-17)18-6-2-1-3-7-18/h1-4,6-12,14H,5,13,15-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUWYDZKDHODCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide features a biphenyl moiety and a pyridazinone derivative. Its structural complexity suggests potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, synthesis, and potential applications.
Structural Overview
The compound consists of:
- Biphenyl Group : Provides hydrophobic interactions that may enhance binding to biological targets.
- Pyridazinone Moiety : Known for various biological activities, including antimicrobial and anti-inflammatory effects.
- Acetamide Functional Group : May influence the compound's pharmacological properties.
Synthesis
The synthesis of 2-([1,1'-biphenyl]-4-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide typically involves multiple synthetic steps:
- Formation of the Biphenyl Intermediate : Often achieved through Suzuki-Miyaura cross-coupling reactions.
- Synthesis of the Pyridazinone Moiety : Constructed via cyclization reactions involving hydrazine derivatives.
- Coupling Reaction : The final step involves linking the biphenyl and pyridazinone components through amide bond formation.
Biological Activity
Preliminary studies suggest that compounds structurally similar to 2-([1,1'-biphenyl]-4-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide may exhibit various biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effectiveness against Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory | Similar compounds have shown efficacy in reducing inflammation in preclinical studies. |
| Enzyme Inhibition | May interact with specific enzymes or receptors, modulating their activity. |
The mechanism by which 2-([1,1'-biphenyl]-4-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide exerts its effects likely involves:
- Binding Interactions : The biphenyl and pyridazinone moieties may facilitate binding to target proteins or enzymes.
- Modulation of Biological Pathways : By interacting with key molecular targets, this compound could influence various signaling pathways.
Scientific Research Applications
2-([1,1'-biphenyl]-4-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a complex organic molecule that features a pyridazinone derivative and a biphenyl moiety. The compound's structure includes a biphenyl group substituted at the para position with an acetamide functional group, linked to a propyl chain that terminates with a pyridazinone. This unique structure suggests potential for diverse biological activities and applications in medicinal chemistry.
Potential Applications
- The unique structural features of 2-([1,1'-biphenyl]-4-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide suggest it may have diverse biological activities and applications in medicinal chemistry.
- Preliminary studies suggest that compounds similar to 2-([1,1'-biphenyl]-4-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide may exhibit various biological activities.
- The compound may be synthetically modified to enhance its properties.
Because 2-([1,1'-biphenyl]-4-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide has not been extensively studied, its absence of data may suggest a need for further investigation.
Structural Similarity
Several compounds share structural similarities with 2-([1,1'-biphenyl]-4-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide | Contains coumarin moiety | Antimicrobial properties |
| 2-(2-fluoro-[1,1'-biphenyl]-2-yl)acetamide | Fluorinated biphenyl structure | Anticonvulsant activity |
| 3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl) | Dihydropyridazine structure | PDE4 inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with four analogs derived from the evidence:
*Calculated based on analogous structures where experimental data is unavailable.
Key Observations :
Biphenyl vs. o-Tolyl Substituents: The target compound and H4 share a biphenyl group, enhancing hydrophobicity and aromatic interactions compared to the o-tolyl analog . This substitution increases molecular weight by ~62 g/mol.
Heterocyclic Moieties: The target compound and o-tolyl analog feature a pyridazinone ring, which may confer hydrogen-bonding capacity. In contrast, Goxalapladib contains a 1,8-naphthyridine core, a larger heterocycle with distinct electronic properties .
Functional Group Diversity: Compound 7k incorporates a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions, while the trifluoroacetamide group enhances metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
